

# Entinostat mechanism of action HDAC inhibition

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## Compound Focus: Entinostat

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## Quantitative Data on Entinostat's Effects

The biological effects of **entinostat** translate into measurable experimental and clinical outcomes, supported by the following quantitative data.

Model/Context	Observed Effect	Dosage/Concentration	Citation
CAR-NK Cells (Multiple Myeloma)	Enhanced & sustained CAR expression; improved cytotoxic activity & tumor reduction in mice	<i>In vitro</i> : 0.5 $\mu$ M [1]	[1]
Metastatic Pancreatic Cancer (Phase II Trial)	11.1% objective response rate (3 of 27 pts) when combined with Nivolumab; median response duration 10.2 months	5 mg orally once weekly [2]	[2]
NK Cell Function	Enhanced IFN- $\gamma$ secretion and cytotoxicity	<i>In vitro</i> : 0.5 $\mu$ M [3]	[3]
HR+ Advanced Breast Cancer (Phase III Trial)	Approved in China; demonstrated improved survival when combined with exemestane	Not specified in results [4]	[4]

## Experimental Protocols for Key Findings

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

### Protocol 1: Enhancing CAR Expression in Primary Human NK Cells

This protocol, from the research on multiple myeloma, details how **entinostat** sustains CAR expression [1].

- **Cell Culture:** Isolate primary human NK cells from healthy donor PBMCs. Expand them ex vivo using irradiated K562 feeder cells (expressing membrane-bound IL-21 and 4-1BBL) in RPMI-1640 medium supplemented with IL-2.
- **CAR Transduction:** Engineer NK cells to express an anti-CD138 CAR via retroviral transduction. The CAR construct in this study used promoters like CMV or MSCV driven.
- **Entinostat Treatment:** Treat the transduced CAR-NK cells with 0.5  $\mu$ M **entinostat**.
- **Assessment:**
  - **CAR Expression:** Monitor and quantify CAR stability on the cell surface over days using flow cytometry.
  - **Functional Assay:** Evaluate cytotoxic activity against CD138-positive multiple myeloma cell lines (e.g., MM1.S) in a co-culture assay, measuring specific lysis.
  - **In Vivo Model:** Administer **entinostat**-treated CAR-NK cells to immunodeficient mice bearing MM tumors. Track tumor volume and mouse survival over time.

### Protocol 2: Modulating the Tumor Microenvironment in Pancreatic Cancer

This methodology underpins the phase II clinical trial combining **entinostat** with nivolumab [2].

- **Clinical Dosing:**
  - **Lead-in Phase:** Patients receive **entinostat** 5 mg orally once weekly for two weeks.
  - **Combination Phase:** Following the lead-in, patients continue **entinostat** at the same dose alongside nivolumab.
- **Correlative Immune Analysis (Exploratory):**
  - **Mass Cytometry (CyTOF):** Perform high-dimensional analysis on peripheral blood and tumor tissue to characterize changes in immune cell populations (e.g., MDSCs, T cells, dendritic cells) pre- and post-treatment.

- **RNA Sequencing (RNA-seq):** Conduct transcriptomic profiling on tumor samples to identify gene expression pathways enriched after treatment (e.g., inflammatory response pathways).
- **Multiplex Immunohistochemistry (mIHC):** Validate and spatially localize immune cell subsets within the tumor microenvironment.

## Mechanism of Action and Signaling Pathways

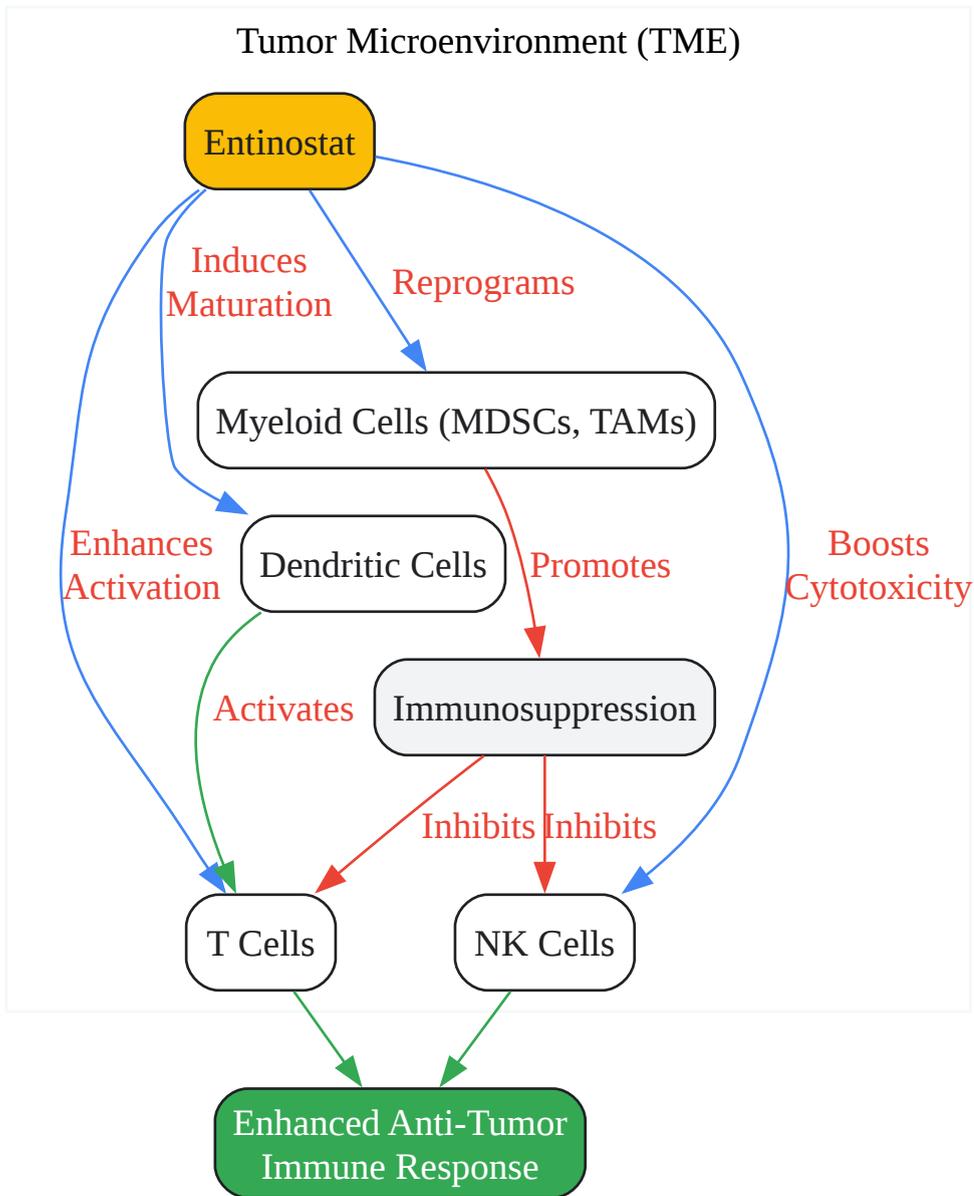
**Entinostat**'s therapeutic effects are mediated through multifaceted mechanisms targeting both cancer cells and the tumor microenvironment.

### Direct Anti-Tumor Mechanisms

- **Epigenetic Reprogramming:** By inhibiting class I HDACs, **entinostat** causes hyperacetylation of histones, leading to a more open chromatin structure. This reactivates the transcription of silenced genes, including tumor suppressors and pro-apoptotic genes [5] [3].
- **Non-Histone Protein Acetylation:** **Entinostat** increases acetylation of non-histone proteins like transcription factors (e.g., p53), enhancing their stability and activity, which can lead to cell cycle arrest and apoptosis [6].

### Immunomodulation in the Tumor Microenvironment

The following diagram illustrates how **entinostat** reprograms the immunosuppressive tumor microenvironment to promote anti-tumor immunity.



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This model is supported by clinical evidence. In a phase II trial for metastatic pancreatic ductal adenocarcinoma, **entinostat** combined with nivolumab led to dendritic cell activation and maturation, alongside enrichment of inflammatory response pathways in tumors [2].

## Future Research and Clinical Outlook

**Entinostat** remains an active area of investigation. Its pipeline includes indications such as Hodgkin lymphoma, and research continues to explore its potential in novel combinations, particularly with immunotherapies [7]. A key challenge is understanding the nuanced, context-dependent effects of **entinostat**, such as its modulation of the Hippo pathway, where it can downregulate YAP while simultaneously activating a TEAD-mediated transcriptional program in hormone-positive breast cancer [8].

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